

2,5,6-Trimethylnonane chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2,5,6-Trimethylnonane

Cat. No.: B14547011

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An In-depth Technical Guide to 2,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trimethylnonane is a saturated branched alkane with the molecular formula $C_{12}H_{26}$. As a member of the hydrocarbon family, its primary relevance is in the fields of petrochemistry, fuel analysis, and as a potential component in complex organic mixtures. Unlike more functionalized molecules, its biological activity is not extensively studied, and it is not typically a focus in drug development signaling pathways. This guide provides a comprehensive overview of its chemical structure, properties, proposed synthesis, and analytical methodologies. Given the limited availability of experimental data for this specific isomer, this guide also presents data from closely related isomers to provide a comparative context.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,5,6-trimethylnonane**. The structure consists of a nonane (9-carbon) main chain with three methyl group substituents at positions 2, 5, and 6.

Structure:

The canonical SMILES representation of the molecule is CCCC(C)C(C)CCC(C)C.

Physicochemical Properties

Experimental data for **2,5,6-trimethylnonane** is not readily available in public databases. Therefore, computed properties from reliable sources such as PubChem are presented below. For comparative purposes, experimental data for other trimethylnonane isomers are also included.

Computed Data for 2,5,6-Trimethylnonane

The following table summarizes the computed physicochemical properties for **2,5,6-trimethylnonane**.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem
Molecular Weight	170.33 g/mol	PubChem
Exact Mass	170.203450829 Da	PubChem
XLogP3-AA (Lipophilicity)	5.8	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	0	PubChem
Rotatable Bond Count	6	PubChem
Topological Polar Surface Area	0 Å ²	PubChem
Complexity	94.2	PubChem
CAS Number	62184-13-8	PubChem, NIST

Experimental Data for Isomers of Trimethylnonane

For context, the following table presents experimental data for other C₁₂ trimethylnonane isomers. These values can provide an estimate of the expected properties for **2,5,6-trimethylnonane**.

Isomer	Boiling Point (°C)	Density (g/mL)	Refractive Index
2,4,6-Trimethylnonane	192	0.7480	1.4197
2,5,8-Trimethylnonane	190	0.744	1.419
3,5,6-Trimethylnonane	197	0.7604	1.4256

Experimental Protocols

Proposed Synthesis of 2,5,6-Trimethylnonane

A specific, validated synthesis for **2,5,6-trimethylnonane** is not documented in readily accessible literature. However, a plausible synthetic route can be designed based on established organometallic chemistry, such as the use of Grignard reagents to form the necessary carbon-carbon bonds, followed by reduction. The following is a proposed multi-step protocol.

Overall Reaction Scheme:

- Step 1: Grignard reaction between 2-bromopropane and 4-methylheptan-3-one to form the tertiary alcohol 2,4,5-trimethylheptan-3-ol.
- Step 2: Dehydration of the tertiary alcohol to yield a mixture of alkenes.
- Step 3: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane, **2,5,6-trimethylnonane**.

Detailed Methodology:

- Preparation of 2,4,5-trimethylheptan-3-ol:
 - In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings.
 - Initiate the Grignard reaction by adding a small amount of a solution of 2-bromopropane in anhydrous diethyl ether.

- Once the reaction begins, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.
- After the addition is complete, cool the reaction mixture to 0 °C.
- Slowly add a solution of 4-methylheptan-3-one in anhydrous diethyl ether.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
- Dehydration of 2,4,5-trimethylheptan-3-ol:
 - Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
 - Heat the mixture to induce dehydration, collecting the resulting alkene mixture via distillation.
 - Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Hydrogenation to **2,5,6-Trimethylnonane**:
 - Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.
 - Add a catalytic amount of palladium on carbon (10% Pd/C).
 - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).
 - Filter the reaction mixture through a pad of Celite to remove the catalyst.

- Remove the solvent under reduced pressure. The resulting liquid is the crude **2,5,6-trimethylnonane**, which can be further purified by fractional distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Branched alkanes such as **2,5,6-trimethylnonane** are typically analyzed as part of complex hydrocarbon mixtures using gas chromatography.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector (e.g., Agilent 5973N).
- Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 40-80 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 4-10 °C/min to 300 °C.
 - Final hold: Hold at 300 °C for 15-30 minutes.
- Injector: Split/splitless inlet, operated in split mode.
- Detector (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 550.

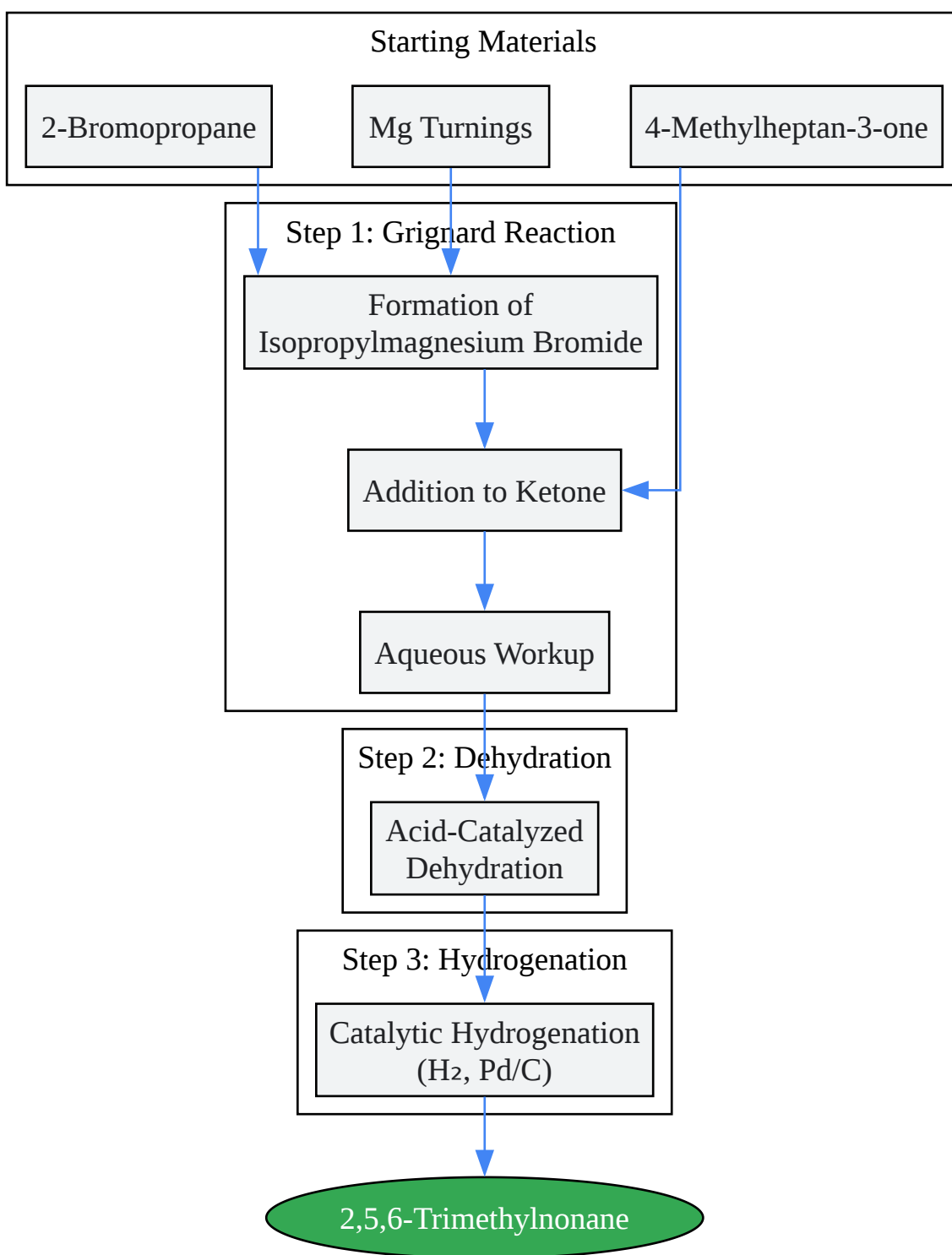
Procedure:

- **Sample Preparation:** Dilute the sample containing **2,5,6-trimethylnonane** in a volatile solvent like hexane or dichloromethane. If it is part of a complex mixture like diesel fuel or crude oil, a simple dilution may be sufficient.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- **Data Acquisition:** Acquire the data using the specified GC and MS conditions.
- **Identification:** Identify **2,5,6-trimethylnonane** by its retention time relative to n-alkane standards and by comparing its mass spectrum to library spectra or, if a pure standard is available, to the spectrum of the standard. The mass spectrum is expected to show characteristic fragmentation patterns for branched alkanes, including prominent peaks corresponding to the loss of alkyl fragments at the branching points.

Visualizations

Logical Workflow for the Proposed Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of **2,5,6-trimethylnonane**.



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Caption: Proposed synthetic pathway for 2,5,6

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